molecular formula C16H14S B14119230 3-(3,5-Dimethylphenyl)benzo[b]thiophene

3-(3,5-Dimethylphenyl)benzo[b]thiophene

Cat. No.: B14119230
M. Wt: 238.3 g/mol
InChI Key: BYHUHQMUUMNDQA-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)benzo[b]thiophene is a chemical compound with the molecular formula C16H14S. It is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted benzo[b]thiophenes.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The scalability of this method makes it feasible for industrial applications. Additionally, other methods such as direct arylation and C-H activation may also be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzo[b]thiophenes .

Scientific Research Applications

3-(3,5-Dimethylphenyl)benzo[b]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)benzo[b]thiophene involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethylphenyl)benzo[b]thiophene is unique due to the presence of the 3-(3,5-dimethylphenyl) group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H14S

Molecular Weight

238.3 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-1-benzothiophene

InChI

InChI=1S/C16H14S/c1-11-7-12(2)9-13(8-11)15-10-17-16-6-4-3-5-14(15)16/h3-10H,1-2H3

InChI Key

BYHUHQMUUMNDQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CSC3=CC=CC=C32)C

Origin of Product

United States

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